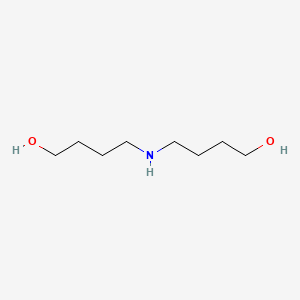

4,4'-Azanediylbis(butan-1-ol)

Description

4,4'-Azanediylbis(butan-1-ol) (CAS: 61439-50-7, 3208-26-2, and others ) is a symmetrical diol featuring a central azanediyl (NH) group bridging two butan-1-ol moieties. Its molecular formula is C₈H₁₉NO₂, with primary hydroxyl groups at the terminal positions of each four-carbon chain. It is synthetically accessible via methods involving condensation reactions or functional group transformations, as seen in analogous compounds .

Properties

IUPAC Name |

4-(4-hydroxybutylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c10-7-3-1-5-9-6-2-4-8-11/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGIHCSSXPBYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229663 | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79448-06-9 | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079448069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4,4'-Azanediylbis(butan-1-ol) can be synthesized through the ester exchange reaction between hexanediol and butylamine . The process involves heating hexanediol and butylamine, removing the water produced, and further purifying the product through distillation . This method is commonly used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

4,4'-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products depend on the type of reaction.

Scientific Research Applications

4,4'-Azanediylbis(butan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4'-Azanediylbis(butan-1-ol) involves its interaction with molecular targets through its hydroxyl and amino groups. These functional groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3'-Azanediylbis(propan-1-ol)

- Molecular Formula: C₆H₁₅NO₂

- Key Differences :

- Shorter carbon chains (propan-1-ol vs. butan-1-ol) reduce hydrophobicity and lower boiling points.

- Reduced molecular weight (149.19 g/mol vs. 177.24 g/mol) impacts solubility and thermal stability.

- Applications : Used as a building block in surfactants or chelating agents due to its compact structure .

4,4'-Azobis(4-cyanopentanol)

- Molecular Formula : C₁₂H₂₀N₄O₂ (CAS: 4693-47-4)

- Key Differences: Contains an azo group (-N=N-) and cyano (-CN) substituents, enabling radical-initiated polymerization. Higher molecular weight (252.31 g/mol) and rigid structure enhance thermal stability but reduce solubility in polar solvents.

- Applications : Employed as a polymerization initiator or crosslinker in materials science .

4,4'-(azanediylbis(1-hydroxyethane-2,1-diyl))bis(benzene-1,2-diol)

- Molecular Formula : C₁₆H₁₈N₂O₆ (CAS: 5530-29-0)

- Key Differences :

- Aromatic rings introduce π-π stacking interactions and UV absorption properties.

- Multiple hydroxyl groups enhance antioxidant activity and metal-chelation capacity.

Physical and Chemical Properties Comparison

| Property | 4,4'-Azanediylbis(butan-1-ol) | 3,3'-Azanediylbis(propan-1-ol) | 4,4'-Azobis(4-cyanopentanol) |

|---|---|---|---|

| Molecular Weight | 177.24 g/mol | 149.19 g/mol | 252.31 g/mol |

| Boiling Point | Higher (cf. butan-1-ol: 117°C) | Lower (cf. propan-1-ol: 97°C) | Decomposes before boiling |

| Hydrogen Bonding | Strong (dual -OH groups) | Moderate | Weak (dominated by -CN) |

| Reactivity | Oxidizes to dicarboxylic acid | Forms esters/chelates | Radical polymerization |

Notes:

- Boiling points correlate with chain length and branching .

- Primary alcohols (e.g., butan-1-ol) oxidize more readily than secondary analogs .

Key Research Findings

- Synthetic Flexibility : The amine linker in 4,4'-Azanediylbis(butan-1-ol) allows functionalization via alkylation or acylation, similar to bibenzyl derivatives .

- Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) predict mixing behavior with solvents, highlighting its moderate nonideality .

- Regulatory Status : Complies with EU and US safety standards for industrial solvents .

Biological Activity

4,4'-Azanediylbis(butan-1-ol), also known as bis(3-aminopropyl)butan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, antimicrobial properties, and possible applications in medicine and industry.

Chemical Structure and Properties

4,4'-Azanediylbis(butan-1-ol) is a symmetrical diamine with two butanol chains connected by an amine group. Its structure allows for various interactions with biological systems, particularly due to the presence of hydroxyl groups that can form hydrogen bonds.

Antimicrobial Properties

Research indicates that 4,4'-Azanediylbis(butan-1-ol) exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of 4,4'-Azanediylbis(butan-1-ol)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Interaction with Biological Macromolecules

Studies have shown that 4,4'-Azanediylbis(butan-1-ol) interacts with DNA and proteins. These interactions can lead to alterations in the structure and function of these macromolecules, which is crucial in understanding its potential as an anticancer agent.

Case Study: DNA Binding Affinity

A study evaluated the binding affinity of 4,4'-Azanediylbis(butan-1-ol) to calf thymus DNA using spectroscopic methods. The results indicated a significant binding interaction, suggesting potential applications in cancer therapy where DNA targeting is essential.

The biological activity of 4,4'-Azanediylbis(butan-1-ol) can be attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its reactivity and allows it to act as a chelating agent, potentially leading to increased bioavailability and efficacy in therapeutic applications.

Future Directions in Research

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 4,4'-Azanediylbis(butan-1-ol). Areas of interest include:

- Anticancer Applications: Investigating its effects on various cancer cell lines.

- Formulation Development: Exploring its use in drug delivery systems due to its ability to interact with biological membranes.

- Toxicological Studies: Assessing safety profiles through comprehensive toxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.